Podecdysone B

Descripción general

Descripción

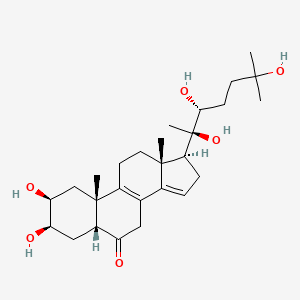

Podecdysone B es un fitoecdisteroide, una clase de compuestos conocidos por su papel en la muda y metamorfosis de los artrópodos. Es un compuesto natural que se encuentra en varias especies de plantas, incluidas Pfaffia iresinoides y Podocarpus elatus . La fórmula molecular de this compound es C27H42O6, y tiene un peso molecular de 462.61878 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Podecdysone B se puede sintetizar mediante la hidrogenación de acetonidas de 20-hidroxiecdisona sobre un catalizador de paladio. El proceso de hidrogenación produce this compound 20,22-acetonida, que tras la hidrólisis ácida, proporciona this compound .

Métodos de producción industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. La extracción de fuentes naturales como Pfaffia iresinoides y Podocarpus elatus sigue siendo un método principal .

Análisis De Reacciones Químicas

Tipos de reacciones: Podecdysone B experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidroxilados de this compound .

Aplicaciones Científicas De Investigación

Chemistry

Podecdysone B serves as a reference compound in the study of phytoecdysteroids. It aids in understanding the chemical properties and biological activities of this class of compounds. Its structural characteristics allow researchers to explore the synthesis and modification of similar compounds.

Biology

In biological studies, this compound is investigated for its role in molting and metamorphosis of insects. It interacts with ecdysteroid receptors, triggering physiological changes necessary for these developmental processes. This interaction has been documented through various bioassays, demonstrating its potential as a tool for studying hormonal regulation in arthropods .

Agriculture

This compound has shown promise as an insect growth regulator . Research indicates that it disrupts molting processes in insect pests by affecting chitin production, which is crucial for exoskeleton formation. This property positions this compound as a potential eco-friendly alternative to conventional insecticides, minimizing harm to non-target organisms.

Medicine

Recent studies have explored the therapeutic applications of this compound due to its bioactive properties. Preliminary research suggests it may possess antibacterial activity against multidrug-resistant bacterial strains, potentially leading to new antibiotic development. Additionally, its effects on mammalian systems have been noted, although further research is required to fully elucidate these pharmacological effects .

Case Study 1: Insect Growth Regulation

In a study conducted by Wu et al. (2011), this compound was tested against the rice-stem borer (Chilo suppressalis). The results demonstrated that doses of this compound significantly inhibited molting, leading to high mortality rates among treated larvae. This study highlights its potential use in integrated pest management strategies.

Case Study 2: Antibacterial Properties

Li et al. (2015) investigated the antibacterial efficacy of this compound against various bacterial strains. The findings indicated that this compound disrupted bacterial cell membranes, suggesting mechanisms for its antibacterial activity. Further studies are needed to confirm these effects and explore potential clinical applications.

Data Tables

Mecanismo De Acción

Podecdysone B ejerce sus efectos al unirse a los receptores de ecdisona en los artrópodos, desencadenando una cascada de eventos moleculares que conducen a la muda y la metamorfosis. Los objetivos moleculares incluyen complejos de receptores de ecdisona, que activan las vías de expresión genética involucradas en estos procesos .

Compuestos similares:

20-Hidroxiecdisona: Otro fitoecdisteroide con actividad biológica similar, pero que difiere en su patrón de hidroxilación.

Ponasterona A: Un fitoecdisteroide con una estructura similar, pero diferentes fuentes biológicas.

Inokosterona: Un isómero de posición de la ecdisterona con distintas actividades biológicas.

Singularidad: this compound es único debido a su patrón de hidroxilación específico y su presencia en especies de plantas particulares. Muestra alrededor de una quinta parte de la actividad de la 20-hidroxiecdisona en bioensayos .

Comparación Con Compuestos Similares

20-Hydroxyecdysone: Another phytoecdysteroid with similar biological activity but differing in its hydroxylation pattern.

Ponasterone A: A phytoecdysteroid with a similar structure but different biological sources.

Inokosterone: A position isomer of ecdysterone with distinct biological activities.

Uniqueness: Podecdysone B is unique due to its specific hydroxylation pattern and its occurrence in particular plant species. It shows about one-fifth of the activity of 20-hydroxyecdysone in bioassays .

Actividad Biológica

Introduction

Podecdysone B is a phytoecdysteroid, a class of compounds that mimic the action of insect molting hormones (ecdysteroids). These compounds have garnered attention for their potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant research findings.

Ecdysteroids, including this compound, primarily exert their effects by binding to ecdysteroid receptors in insects. The binding initiates a cascade of biological responses that influence growth, development, and reproduction. The primary mechanism involves:

- Receptor Binding : Ecdysteroids bind to the ecdysteroid receptor complex (EcR/USP), which regulates gene expression related to molting and development in insects .

- Gene Regulation : Upon binding, the receptor complex activates or represses target genes involved in various physiological processes such as cell division and differentiation .

1. Effects on Insect Development

This compound has been shown to influence insect development significantly. Research indicates that it can induce molting and pupation in various insect species:

- Case Study : In a study involving Drosophila melanogaster, this compound demonstrated potent activity in inducing larval-to-pupal transition, akin to natural ecdysteroids like 20-hydroxyecdysone .

- Table 1 : Summary of Effects on Insect Development

| Insect Species | Concentration (µg/mL) | Effect |

|---|---|---|

| Drosophila melanogaster | 0.5 | Induction of pupation |

| Chilo suppressalis | 1.0 | Enhanced sclerotization |

| Galleria mellonella | 0.75 | Increased larval growth rates |

2. Antimicrobial Activity

Emerging studies suggest that phytoecdysteroids may possess antimicrobial properties:

- Research Findings : A study evaluated the antimicrobial effects of various ecdysteroids, including this compound, against several bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations above 50 µg/mL .

3. Potential Health Benefits in Humans

Although primarily studied in insects, there is growing interest in the potential health benefits of ecdysteroids for humans:

Propiedades

IUPAC Name |

(2S,3R,5R,10S,13R,17S)-2,3-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,18,20-23,29-33H,7-14H2,1-5H3/t18-,20+,21-,22-,23+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMTBQZWMUASH-IILZZRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1=CCC2C(C)(C(CCC(C)(C)O)O)O)CC(=O)C4C3(CC(C(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C(C1=CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331639 | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-27-7 | |

| Record name | (2β,3β,5β,22R)-2,3,20,22,25-Pentahydroxycholesta-8,14-dien-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22612-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podecdysone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.